

Application Note & Protocol: Synthesis of N-(2-methylphenyl)-3-nitrobenzenesulfonamide

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Compound of Interest

Compound Name: *N*-(2-methylphenyl)-3-nitrobenzenesulfonamide

CAS No.: 385799-33-7

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Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of **N-(2-methylphenyl)-3-nitrobenzenesulfonamide**. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The underlying chemical principles, step-by-step experimental procedures, and critical safety considerations are detailed to ensure reliable and safe execution.

Introduction and Scientific Background

N-aryl sulfonamides are a cornerstone structural motif in medicinal chemistry and chemical biology. The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is a key component in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The specific target molecule, **N-(2-methylphenyl)-3-nitrobenzenesulfonamide**, serves as a valuable intermediate for further functionalization, enabling the exploration of new chemical entities in drug discovery programs.

The synthesis described herein is a classic example of nucleophilic substitution at a sulfonyl center. The reaction proceeds via the condensation of 3-nitrobenzenesulfonyl chloride with 2-methylaniline (o-toluidine). The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a new S-N bond and the elimination of hydrogen chloride (HCl). The presence of the nitro group on the benzenesulfonyl chloride moiety and the methyl group on the aniline ring provides specific electronic and steric properties to the final molecule, influencing its conformation and potential biological activity.[1]

Reaction Scheme and Mechanism

The synthesis follows the general reaction shown below:

Caption: General reaction for the synthesis of **N-(2-methylphenyl)-3-nitrobenzenesulfonamide**.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the amino group of 2-methylaniline on the electron-deficient sulfur atom of 3-nitrobenzenesulfonyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group and a proton from the nitrogen atom to yield the stable sulfonamide product and hydrogen chloride. While the reaction can be performed neat, the addition of a non-nucleophilic base such as pyridine or triethylamine can be used to neutralize the HCl byproduct, which may improve yields in some cases. However, the protocol detailed below is a well-established method that proceeds effectively without an additional base.[2][3]

Materials and Equipment

Reagents and Chemicals

Reagent	M.W. (g/mol)	Amount	Moles (mmol)	Notes
3-Nitrobenzenesulfonyl chloride	221.62	2.22 g	10.0	Corrosive, moisture sensitive.
2-Methylaniline (o-Toluidine)	107.15	1.07 g (1.07 mL)	10.0	Toxic, suspect carcinogen.
Ethanol (95%)	-	~30 mL	-	For recrystallization.
Hydrochloric Acid (HCl), 1M	-	~20 mL	-	For washing.
Deionized Water	-	~200 mL	-	For precipitation and washing.

Equipment

- 50 mL Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Beakers (250 mL)
- Buchner funnel and filter flask
- Filter paper
- Glass rod
- Standard laboratory glassware (graduated cylinders, etc.)
- Melting point apparatus

- Analytical balance

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl sulfonamides.^{[4][5][6]}

Reaction Setup and Execution

- **Reagent Combination:** To a 50 mL round-bottom flask, add 3-nitrobenzenesulfonyl chloride (2.22 g, 10.0 mmol).
- **Addition of Amine:** In a fume hood, carefully add 2-methylaniline (1.07 mL, 10.0 mmol) to the flask containing the sulfonyl chloride. The reactants should be in a stoichiometric 1:1 ratio.
- **Reaction Conditions:** Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the reaction mixture. A gentle boil should be maintained for approximately 15-20 minutes. The mixture will become a molten liquid.^{[4][6]}
 - **Expert Insight:** The reaction is often exothermic upon initial mixing. While external heating is required to drive the reaction to completion, monitor the initial phase carefully. The absence of a solvent makes this a "neat" reaction, which is efficient but requires careful temperature control.

Product Isolation and Work-up

- **Precipitation:** After the heating period, allow the reaction mixture to cool to room temperature. It will likely solidify or become a viscous oil.
- **Quenching:** Prepare a 250 mL beaker containing approximately 100 mL of ice-cold water. Pour the reaction mixture slowly and with vigorous stirring into the ice water. A solid precipitate of the crude product should form immediately.^{[4][5]}
- **Filtration:** Collect the solid product by suction filtration using a Buchner funnel.
- **Washing:**

- Wash the solid on the filter paper thoroughly with cold deionized water (2 x 20 mL) to remove any water-soluble impurities.
- Next, wash the solid with cold 1M hydrochloric acid (2 x 10 mL). This step is crucial for removing any unreacted 2-methylaniline by converting it to its water-soluble hydrochloride salt.^{[4][6]}
- Finally, wash the solid again with cold deionized water (2 x 20 mL) to remove residual acid.

Purification

- Recrystallization: Transfer the crude, washed solid to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
- Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Final Isolation: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry them in a desiccator or under vacuum.

Characterization

- Appearance: The final product should be a crystalline solid. The color may range from off-white to pale yellow.
- Melting Point: Determine the melting point of the purified product. A sharp melting range is indicative of high purity.
- Spectroscopic Analysis:
 - Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3250 cm^{-1}), aromatic C-H stretches (around 3100-3000 cm^{-1}), asymmetric and symmetric SO_2 stretches (around 1350 cm^{-1} and 1160 cm^{-1} , respectively), and NO_2 stretches (around 1530 cm^{-1} and 1350 cm^{-1}).
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy should be used to confirm the structure. The spectra will show distinct signals for the aromatic

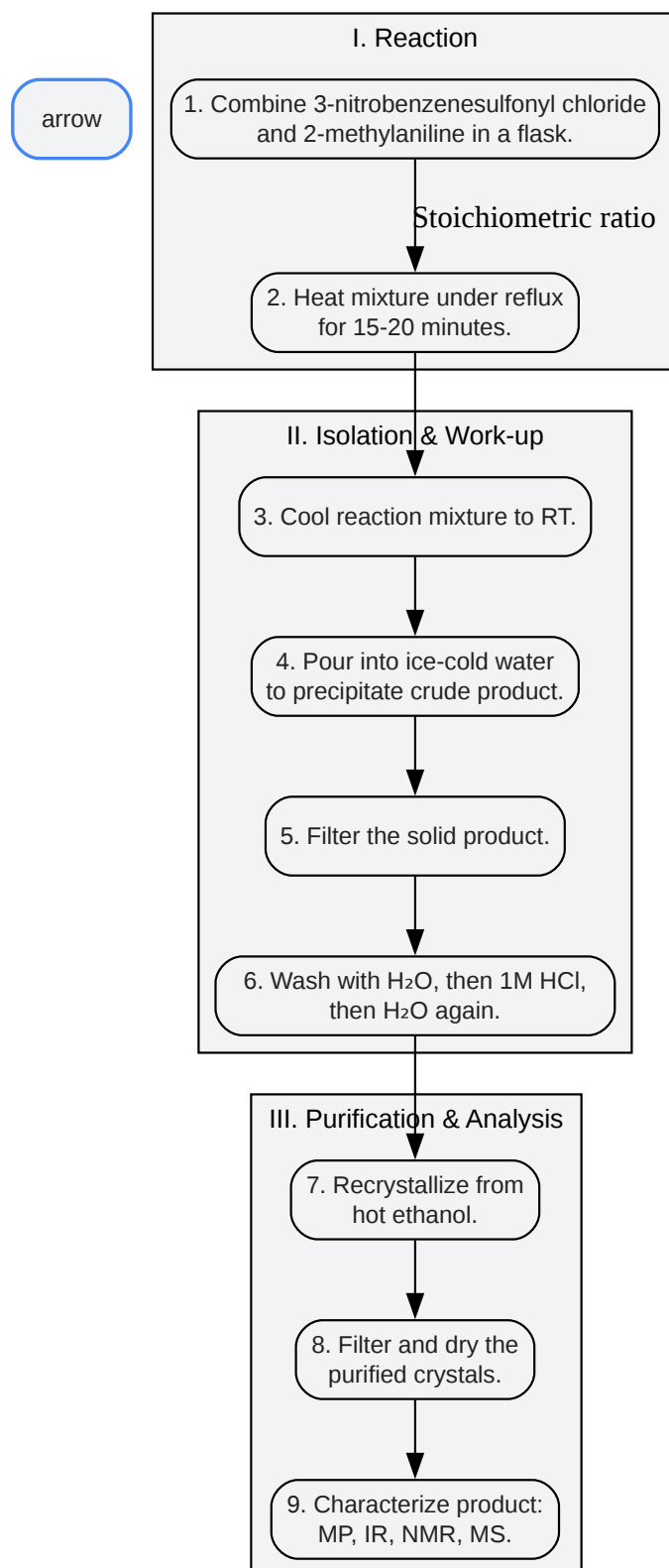
protons and carbons of both rings, the methyl group protons, and the N-H proton.

- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound ($C_{13}H_{12}N_2O_4S$, M.W. = 292.31 g/mol).

Safety and Handling Precautions

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
- Fume Hood: All steps of this procedure, especially the handling of 2-methylaniline and 3-nitrobenzenesulfonyl chloride, must be performed in a certified chemical fume hood.
- Chemical Hazards:
 - 3-Nitrobenzenesulfonyl chloride: Corrosive and causes burns. It is also moisture-sensitive and will react with water to release HCl gas. Handle with care.[7]
 - 2-Methylaniline (o-Toluidine): Toxic upon inhalation, ingestion, and skin contact. It is a suspected human carcinogen. Avoid all direct contact.[8]
 - Hydrochloric Acid (HCl): Corrosive. Handle with care.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow Diagram



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